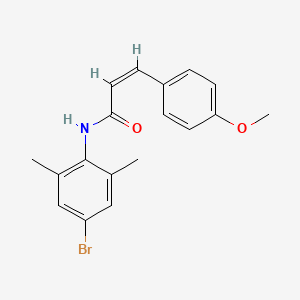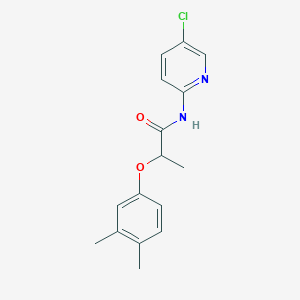
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as BDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMA is a member of the acrylamide family, which is known for its wide range of applications in industries such as paper, textile, and petroleum. In recent years, BDMA has been extensively studied for its potential as a biological and pharmaceutical agent.
科学研究应用
BDMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BDMA is in the field of medicinal chemistry. BDMA has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. BDMA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
作用机制
The mechanism of action of BDMA is not fully understood. However, it is believed that BDMA exerts its biological effects by binding to specific proteins or enzymes in the cells. BDMA has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. BDMA has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BDMA has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. BDMA has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. In addition, BDMA has been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
BDMA has several advantages as a research tool. It is easy to synthesize, stable, and exhibits potent biological activity. BDMA is also relatively inexpensive compared to other anticancer drugs. However, there are some limitations associated with the use of BDMA in lab experiments. BDMA has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of BDMA is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research and development of BDMA. One potential direction is the optimization of the synthesis method to improve the yield and purity of BDMA. Another direction is the elucidation of the mechanism of action of BDMA, which can provide insights into its biological activity and potential therapeutic applications. Further studies are also needed to investigate the efficacy and safety of BDMA in preclinical and clinical trials. Finally, the development of novel formulations and delivery systems for BDMA can improve its bioavailability and efficacy.
合成方法
BDMA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-2,6-dimethylphenylamine and 4-methoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form BDMA. The reaction takes place under mild conditions and yields high purity BDMA.
属性
IUPAC Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-15(19)11-13(2)18(12)20-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-11H,1-3H3,(H,20,21)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDNYFBHYLHTR-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)

![N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5141474.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5141492.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)
![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)

![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)